molecular formula C15H14BrNO2 B5229515 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide

5-bromo-2-methoxy-N-(4-methylphenyl)benzamide

Cat. No. B5229515
M. Wt: 320.18 g/mol
InChI Key: FLVZGHQJQDQDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-N-(4-methylphenyl)benzamide, also known as BML-190, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BML-190 is a selective antagonist of the cannabinoid CB2 receptor, which is primarily expressed in immune cells and has been implicated in various inflammatory and immune-related diseases. In

Mechanism of Action

5-bromo-2-methoxy-N-(4-methylphenyl)benzamide is a selective antagonist of the cannabinoid CB2 receptor, which is primarily expressed in immune cells. The activation of CB2 receptors has been implicated in various inflammatory and immune-related diseases, and the inhibition of CB2 receptors has been shown to reduce inflammation and pain in animal models of arthritis and multiple sclerosis. 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide works by binding to the CB2 receptor and preventing its activation by endogenous cannabinoids, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
5-bromo-2-methoxy-N-(4-methylphenyl)benzamide has been shown to have significant biochemical and physiological effects in animal models of inflammatory and immune-related diseases. Several studies have shown that 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide can effectively reduce inflammation and pain in animal models of arthritis and multiple sclerosis. Moreover, 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. These findings suggest that 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide may have significant therapeutic potential in the treatment of these diseases.

Advantages and Limitations for Lab Experiments

5-bromo-2-methoxy-N-(4-methylphenyl)benzamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the CB2 receptor, which allows for more precise targeting of inflammatory and immune-related diseases. Moreover, 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide has been shown to have low toxicity and high stability, making it suitable for long-term studies. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in vivo. Moreover, 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide has a relatively short half-life, which can limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for the study of 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide. One direction is to explore its potential therapeutic applications in other inflammatory and immune-related diseases, such as asthma and inflammatory bowel disease. Moreover, further studies are needed to elucidate the exact mechanism of action of 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide and to identify potential biomarkers for its therapeutic efficacy. Finally, the development of more effective synthesis methods and drug delivery systems for 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide could further enhance its therapeutic potential.

Synthesis Methods

The synthesis of 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide involves several steps, starting from the reaction between 4-methylbenzoic acid and 2-bromoanisole to form 4-methoxy-2-bromo-1-methylbenzene. This intermediate is then reacted with 4-methylphenylmagnesium bromide to form 4-methylphenyl-2-methoxy-5-bromobenzene. Finally, this compound is reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to form 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide. The overall yield of this synthesis method is approximately 20%.

Scientific Research Applications

5-bromo-2-methoxy-N-(4-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related diseases, including arthritis, multiple sclerosis, and cancer. Several studies have shown that 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide can effectively reduce inflammation and pain in animal models of arthritis and multiple sclerosis. Moreover, 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. These findings suggest that 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide may have significant therapeutic potential in the treatment of these diseases.

properties

IUPAC Name

5-bromo-2-methoxy-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-10-3-6-12(7-4-10)17-15(18)13-9-11(16)5-8-14(13)19-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVZGHQJQDQDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-methoxy-N-(4-methylphenyl)benzamide

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